molecular formula C10H12BrN B8073707 4-(2-Bromoethenyl)-N,N-dimethylaniline CAS No. 85608-98-6

4-(2-Bromoethenyl)-N,N-dimethylaniline

Cat. No.: B8073707
CAS No.: 85608-98-6
M. Wt: 226.11 g/mol
InChI Key: UBHUZTDZYCCKLP-BQYQJAHWSA-N
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Description

4-(2-Bromoethenyl)-N,N-dimethylaniline is an organic compound with the molecular formula C₁₂H₁₄BrN. It is characterized by a bromoethenyl group attached to an aniline ring that is further substituted with two methyl groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Styrene: One common synthetic route involves the halogenation of styrene (vinyl benzene) to introduce the bromoethenyl group. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as ferric bromide (FeBr₃).

  • N-Alkylation of Aniline: The aniline component can be synthesized through the N-alkylation of aniline with dimethyl sulfate or methyl iodide, resulting in the formation of N,N-dimethylaniline.

Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes that allow for efficient and scalable synthesis. These methods ensure high purity and yield, making the compound suitable for various applications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, acidic conditions.

  • Reduction: LiAlH₄, H₂, palladium on carbon (Pd/C).

  • Substitution: AlCl₃, Friedel-Crafts acylation, nitration with HNO₃/H₂SO₄.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-(2-Bromoethenyl)-N,N-dimethylaniline is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-Bromoethenyl)-N,N-dimethylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-(2-Chloroethenyl)-N,N-dimethylaniline: Similar structure with a chlorine atom instead of bromine.

  • 4-(2-Iodoethenyl)-N,N-dimethylaniline: Similar structure with an iodine atom instead of bromine.

  • N,N-Dimethylaniline: The parent compound without the bromoethenyl group.

Uniqueness: 4-(2-Bromoethenyl)-N,N-dimethylaniline is unique due to the presence of the bromoethenyl group, which imparts different chemical reactivity compared to its chloro- and iodo- counterparts. This difference in reactivity can lead to distinct biological and industrial applications.

Properties

IUPAC Name

4-[(E)-2-bromoethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHUZTDZYCCKLP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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